5-Oxopyrrolidine-3-carboxylic acid
CAS No.: 7268-43-1
Cat. No.: VC7701200
Molecular Formula: C5H7NO3
Molecular Weight: 129.115
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7268-43-1 |
---|---|
Molecular Formula | C5H7NO3 |
Molecular Weight | 129.115 |
IUPAC Name | 5-oxopyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) |
Standard InChI Key | GZVHQYZRBCSHAI-UHFFFAOYSA-N |
SMILES | C1C(CNC1=O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-oxopyrrolidine-3-carboxylic acid, reflects its bicyclic structure: a pyrrolidine ring (five-membered saturated nitrogen heterocycle) with a ketone group at the 5-position and a carboxylic acid substituent at the 3-position. The planar carboxylic acid group enhances solubility in polar solvents, while the pyrrolidone ring contributes to conformational rigidity.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 129.12 g/mol |
CAS Registry Number | 7268-43-1 |
Storage Conditions | Room temperature |
Density | Not reported |
Melting Point | Not reported |
Synthesis and Production
Industrial Manufacturing Challenges
Scalable production faces hurdles such as:
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Stereochemical Control: Ensuring regioselectivity during cyclization.
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Purification: Separating byproducts via crystallization or chromatography.
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Yield Optimization: Balancing reaction time and catalyst efficiency.
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s bifunctional groups (ketone and carboxylic acid) make it a valuable intermediate in drug discovery:
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Peptidomimetics: Mimicking peptide backbones to enhance metabolic stability.
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Chiral Auxiliaries: Facilitating asymmetric synthesis of bioactive molecules.
Stability and Reactivity
Degradation Pathways
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Hydrolysis: The lactam ring may undergo hydrolysis under acidic or basic conditions, yielding linear amino acids.
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Decarboxylation: Thermal decomposition risks at elevated temperatures.
Table 2: Stability Profile
Condition | Reactivity |
---|---|
Aqueous Acid (pH 2) | Slow hydrolysis over 24 hrs |
Aqueous Base (pH 12) | Rapid ring opening |
UV Light | No significant degradation |
Future Research Directions
Unanswered Questions
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Crystallography: Determining single-crystal structures to resolve stereoelectronic effects.
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Pharmacokinetics: Assessing oral bioavailability and metabolic fate.
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Structure-Activity Relationships: Modifying substituents to enhance target selectivity.
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